molecular formula C15H13NO2 B1604706 N-(3,4-Methylenedioxybenzylidene)benzylamine CAS No. 54089-45-1

N-(3,4-Methylenedioxybenzylidene)benzylamine

Cat. No.: B1604706
CAS No.: 54089-45-1
M. Wt: 239.27 g/mol
InChI Key: BGNGXFPSLBOGHI-UHFFFAOYSA-N
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Description

N-(3,4-Methylenedioxybenzylidene)benzylamine is a research chemical . It is also a pharmaceutical intermediate .


Molecular Structure Analysis

The empirical formula of this compound is C15H13NO2 . The molecular weight is 239.27 .


Physical and Chemical Properties Analysis

This compound is a solid . Its melting point is 69.5-70 °C . One of its limitations is its low solubility in water.

Scientific Research Applications

Antimicrobial Properties in Metal Working Fluids

Benzylamine and its derivatives, including N-(3,4-Methylenedioxybenzylidene)benzylamine, have been evaluated for their preservative properties in metalworking fluids. Certain benzylamines displayed excellent antimicrobial properties against mixed bacterial and fungal inoculations, highlighting their potential use in industrial applications (Gannon, Bennett, Onyekwelu, & Izzat, 1980).

Enhanced Solubility in Pharmaceutical Applications

In pharmaceutical research, benzylamine derivatives are studied for their solubility properties. Research involving the solubility of benzylamine salts, which could include derivatives like this compound, has shown that these compounds have significantly higher solubility than other salts. This property is crucial for the development of pharmaceuticals, as solubility directly affects drug efficacy (Parshad, Frydenvang, Liljefors, Sørensen, & Larsen, 2004).

Antimycobacterial Properties

Research on benzylamines has also explored their potential antimycobacterial properties. Certain benzylamine compounds have been synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis, indicating a potential role in treating tuberculosis and related diseases (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).

Applications in Analytical Chemistry

In analytical chemistry, benzylamine derivatives are utilized as reagents. For instance, 4-Phenylbenzylidene benzylamine has been employed as a reagent for determining solutions of lithium alkyls and metal amides. Its properties make it a valuable tool for chemical analysis and research (Duhamel & Plaquevent, 1993).

Applications in Corrosion Inhibition

Benzylamine derivatives have been studied for their corrosion-inhibiting properties. They have shown potential as effective corrosion inhibitors for mild steel, particularly in acidic environments. This application is significant in industrial processes where corrosion prevention is crucial (Singh & Quraishi, 2016).

Safety and Hazards

N-(3,4-Methylenedioxybenzylidene)benzylamine is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it gets on the skin or in the eyes, it should be washed off with plenty of water . If swallowed or inhaled, immediate medical attention is advised .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-benzylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,10H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGXFPSLBOGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312119
Record name N-(3,4-Methylenedioxybenzylidene)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54089-45-1
Record name NSC250345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-Methylenedioxybenzylidene)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,4-Methylenedioxybenzylidene)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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